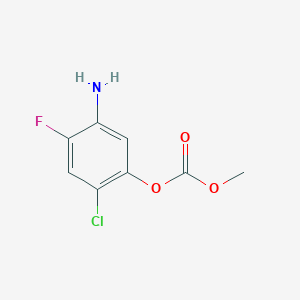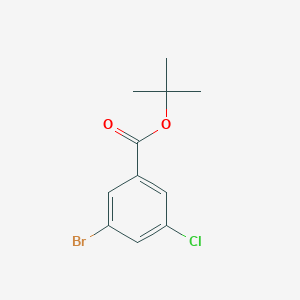![molecular formula C18H25N3 B6317922 Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine CAS No. 179056-39-4](/img/structure/B6317922.png)
Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine is a chemical compound with a molecular weight of 283.4 g/mol. . It features a cycloheptyl group attached to a benzylamine moiety, which is further substituted with a 1-methyl-1H-pyrazol-4-yl group. The presence of the pyrazole ring makes this compound particularly interesting due to the versatile reactivity and biological activities associated with pyrazoles .
Wirkmechanismus
Target of Action
The primary targets of Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine are currently under investigation. Pyrazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . .
Mode of Action
As a pyrazole derivative, it is likely to interact with its targets in a manner similar to other compounds in this class
Biochemical Pathways
Pyrazole derivatives have been shown to impact a variety of biological processes, suggesting that this compound may also interact with multiple pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The compound’s molecular weight is 283.4 g/mol, which may influence its bioavailability and distribution within the body.
Result of Action
Given the broad range of activities exhibited by pyrazole derivatives, it is likely that this compound may have multiple effects at the cellular level .
Vorbereitungsmethoden
The synthesis of Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through cyclocondensation of hydrazine with a suitable carbonyl compound.
Attachment of the benzyl group: The pyrazole derivative is then reacted with a benzyl halide under basic conditions to form the benzyl-substituted pyrazole.
Introduction of the cycloheptyl group: Finally, the benzyl-substituted pyrazole is reacted with cycloheptylamine under appropriate conditions to yield the target compound.
Analyse Chemischer Reaktionen
Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s pyrazole moiety makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: The compound could be used in the development of new materials with specific chemical properties.
Vergleich Mit ähnlichen Verbindungen
Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine can be compared with other pyrazole derivatives, such as:
3(5)-Aminopyrazoles: These compounds are also used as precursors in the synthesis of more complex heterocyclic systems.
Pyrazolo[1,5-a]pyrimidines: These compounds have similar structural features and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives .
Eigenschaften
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3/c1-21-14-17(13-20-21)16-8-6-7-15(11-16)12-19-18-9-4-2-3-5-10-18/h6-8,11,13-14,18-19H,2-5,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJXPGTVADPIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC(=C2)CNC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine](/img/structure/B6317844.png)










![Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine](/img/structure/B6317911.png)


